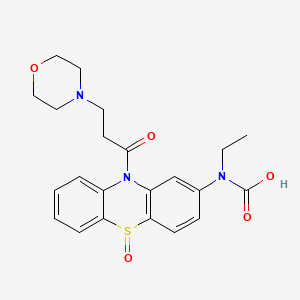![molecular formula C18H18N2OS B1240324 3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone](/img/structure/B1240324.png)
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethyl-5-thieno[3,2-b]pyrrolyl)methanone is a member of isoquinolines.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines were synthesized, which are potentially useful as multipurpose precursors for the synthesis of other new heterocycles (Zaki et al., 2019).
- Antimicrobial Activity : Some synthesized compounds showed promising activities against various pathogenic strains of bacteria and fungi (Zaki et al., 2019).
- Structural Characterization : Detailed structural analysis through spectral techniques like Fourier transform infrared, 1H NMR, 13C NMR, and mass spectroscopy was conducted to establish the chemical structures of the synthesized compounds (Zaki et al., 2019).
Biological and Pharmacological Applications
- Antitumor Evaluation : Novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives displayed satisfactory in vitro activity against human tumor cell lines, indicating their potential in antitumor applications (Mahmoud et al., 2018).
- Enzyme Inhibition : Selective butyrylcholinesterase (BChE) inhibitors were designed from the structural optimization of derivatives of 3,4-dihydroisoquinolin-2(1H)-yl methanone, showing potential in treating conditions like Alzheimer's disease (Jiang et al., 2019).
properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethylthieno[3,2-b]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C18H18N2OS/c1-2-20-15-8-10-22-17(15)11-16(20)18(21)19-9-7-13-5-3-4-6-14(13)12-19/h3-6,8,10-11H,2,7,9,12H2,1H3 |
InChI Key |
JXLPIBCMUXRALJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C1C(=O)N3CCC4=CC=CC=C4C3)SC=C2 |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)N3CCC4=CC=CC=C4C3)SC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)
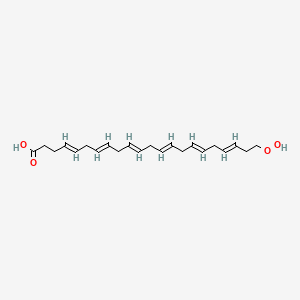
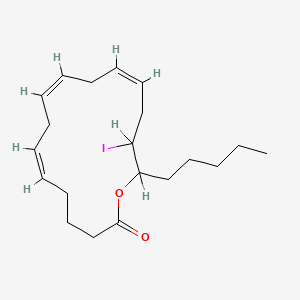
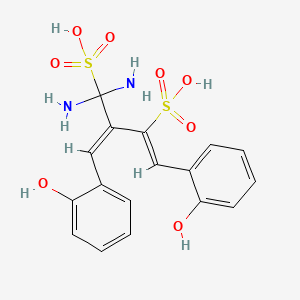

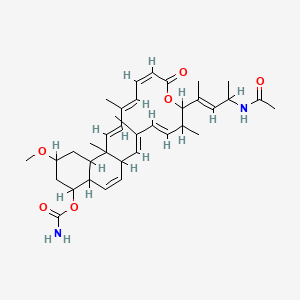
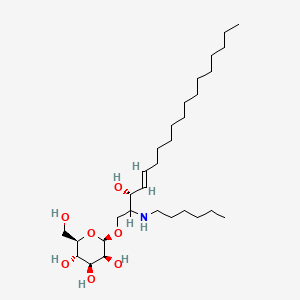
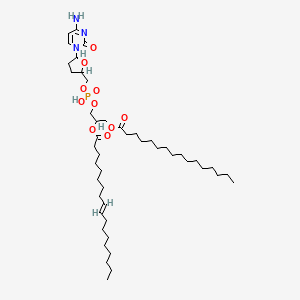
![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)

